1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate
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Overview
Description
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the azetidine ring, and finally the pyrazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various temperature and solvent conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzothiazol-2-yl)azetidin-3-ol: A similar compound with a hydroxyl group instead of the pyrazole ring.
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-5-carboxylate: A similar compound with a methyl group instead of an ethyl group on the pyrazole ring
Uniqueness
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-ethylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-20-13(7-8-17-20)15(21)22-11-9-19(10-11)16-18-12-5-3-4-6-14(12)23-16/h3-8,11H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWPHVFUVQHYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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